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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B14853802 Get Quote

For researchers, scientists, and professionals in drug development, this in-depth guide

provides a comprehensive overview of the spectroscopic data for 11-hydroxygelsenicine, a

key alkaloid isolated from the medicinal and toxic plant Gelsemium elegans. This document

compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,

outlines experimental protocols for its characterization, and presents a logical workflow for its

isolation and analysis.

11-Hydroxygelsenicine is a gelsedine-type indole alkaloid that has garnered interest within

the scientific community due to its biological activities and its presence in Gelsemium elegans,

a plant with a long history in traditional medicine. Accurate spectroscopic data is paramount for

the unambiguous identification and quantification of this compound in complex mixtures, as

well as for its chemical synthesis and further pharmacological investigation.

Spectroscopic Data
While a definitive, publicly available, tabulated set of ¹H and ¹³C NMR data for 11-
hydroxygelsenicine remains elusive in readily accessible literature, its structural elucidation

has been achieved through detailed spectroscopic analysis, primarily NMR and MS techniques.

The structural confirmation of 11-hydroxygelsenicine and its analogues is typically

accomplished by comparing their spectral data with those of known, structurally related

alkaloids isolated from Gelsemium elegans.

The general approach for the structural elucidation of novel gelsedine-type alkaloids, which

would have been applied to 11-hydroxygelsenicine, involves a suite of 1D and 2D NMR
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experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, in conjunction with high-

resolution mass spectrometry (HRMS).

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of 11-hydroxygelsenicine. The fragmentation patterns observed in tandem MS

(MS/MS) experiments provide valuable structural information.

Table 1: Mass Spectrometry Data for 11-Hydroxygelsenicine

Parameter Value Notes

Molecular Formula C₁₉H₂₂N₂O₄

Molecular Weight 342.39 g/mol

Exact Mass 342.1580 Da

Key MS/MS Fragments m/z (tentative assignment)

Fragmentation data for

gelsenicine and its derivatives

often show characteristic

losses. For 11-

hydroxygelsenicine, fragments

corresponding to the loss of

water (H₂O), carbon monoxide

(CO), and other small neutral

molecules from the parent ion

would be expected. The

specific fragmentation pattern

is crucial for distinguishing it

from its isomers.

Experimental Protocols
The isolation and spectroscopic analysis of 11-hydroxygelsenicine follow established

methodologies for natural product chemistry. The protocols outlined below are representative of

the techniques used for the extraction and characterization of alkaloids from Gelsemium

elegans.
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Isolation of 11-Hydroxygelsenicine
The general workflow for the isolation of 11-hydroxygelsenicine from Gelsemium elegans is

depicted in the following diagram.

Isolation Workflow for 11-Hydroxygelsenicine

Gelsemium elegans plant material
(e.g., stems, leaves)

Extraction with organic solvent
(e.g., ethanol, methanol)

Acid-base partitioning to
isolate total alkaloids

Column Chromatography
(e.g., silica gel, Sephadex)

Preparative HPLC for
purification

Pure 11-Hydroxygelsenicine
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Caption: A generalized workflow for the isolation of 11-hydroxygelsenicine.

Detailed Protocol:

Extraction: Dried and powdered plant material of Gelsemium elegans is typically extracted

with a polar solvent such as ethanol or methanol at room temperature or under reflux.
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Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure

to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic

aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them

water-soluble. The aqueous layer is then washed with a nonpolar solvent (e.g., hexane) to

remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g.,

with ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent

(e.g., dichloromethane or ethyl acetate).

Chromatographic Separation: The resulting total alkaloid extract is then subjected to various

chromatographic techniques for separation. This often involves initial fractionation by column

chromatography on silica gel or Sephadex, followed by further purification using preparative

High-Performance Liquid Chromatography (HPLC) to yield the pure 11-
hydroxygelsenicine.

Spectroscopic Analysis
The structural identity and purity of the isolated 11-hydroxygelsenicine are confirmed using

the following spectroscopic methods.

Spectroscopic Analysis Workflow

Purified 11-Hydroxygelsenicine Sample

Mass Spectrometry (MS)
- High-Resolution MS (HRMS)

- Tandem MS (MS/MS)

Nuclear Magnetic Resonance (NMR)
- ¹H NMR
- ¹³C NMR

- 2D NMR (COSY, HSQC, HMBC)

Data Analysis and
Structure Elucidation
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Caption: Workflow for the spectroscopic analysis of 11-hydroxygelsenicine.
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Detailed Protocol:

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Performed on an ESI-QTOF or Orbitrap

mass spectrometer to determine the accurate mass and elemental composition of the

molecular ion.

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented by collision-

induced dissociation (CID) to obtain a characteristic fragmentation pattern that aids in

structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

¹H NMR: Provides information on the number, chemical environment, and coupling of

protons.

¹³C NMR: Provides information on the number and types of carbon atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is crucial for establishing the connectivity of

the molecular skeleton.

Logical Relationships in Structural Elucidation
The process of elucidating the structure of a complex natural product like 11-
hydroxygelsenicine is a logical puzzle where different pieces of spectroscopic information are

pieced together.
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Logical Flow of Structure Elucidation
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Caption: The interplay of spectroscopic data in structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic

characterization of 11-hydroxygelsenicine. The detailed protocols and logical workflows serve

as a valuable resource for researchers involved in the study of Gelsemium alkaloids and the

broader field of natural product chemistry. The availability of precise and comprehensive

spectroscopic data is essential for advancing our knowledge of these potent bioactive

molecules and their potential applications.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 11-
Hydroxygelsenicine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14853802#11-hydroxygelsenicine-spectroscopic-
data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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